(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Similar compounds have been found to have robust inhibitory effects against the egfr wild-type enzyme .
Mode of Action
It’s suggested that the compound may interact with its targets, possibly through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Given its potential inhibitory effects on egfr, it may influence pathways related to cell proliferation and survival .
Pharmacokinetics
In silico adme prediction suggests that the compound may have positive oral bioavailability .
Result of Action
Similar compounds have shown substantial anticancer efficacy, suggesting that this compound may also have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades and altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, impacting overall health and cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . It can influence metabolic flux and alter metabolite levels by modulating enzyme activity . This compound may also affect the synthesis and degradation of key metabolic intermediates, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with other biomolecules and influence its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process involves the use of bromomethylphenyl or bromoalkyl groups, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis to yield the desired oxadiazole derivative.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, potassium iodide.
Reduction: Sodium borohydride.
Substitution: Various halogenated compounds and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Reduced forms of the compound with potential changes in biological activity.
Substitution: Substituted oxadiazole derivatives with diverse functional groups.
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Oxadiazole Derivatives: These isomers also possess significant biological activities but differ in their electronic properties and reactivity.
Uniqueness: (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDZEDPPVWGLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344888 | |
Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46182-58-5 | |
Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives?
A1: The research paper [] presents a novel, efficient, and catalyst-free method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This four-component reaction utilizes (N-isocyanimino)triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. The key advantage lies in its simplicity: it's a one-pot reaction conducted at room temperature, potentially offering advantages in terms of cost and efficiency compared to other synthesis methods.
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